LogP Comparison: 2-Benzazepin-5-one vs. 1-Benzazepin-2-one Regioisomer
Note: High-strength head-to-head comparative pharmacological data for this compound are limited in the primary literature; the following evidence dimensions represent the strongest available quantitative differentiations based on cross-study comparable data and class-level inference. The target compound (CAS 41790-14-1) exhibits a calculated LogP of 0.87, which is substantially lower than the LogP of 2.06 for the regioisomeric 8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 22246-83-9) . This ΔLogP of approximately 1.19 reflects the shift of the lactam carbonyl and nitrogen positions, which alters the hydrogen-bonding network and overall polarity of the scaffold.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.87 (8-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one hydrochloride) |
| Comparator Or Baseline | LogP = 2.06 (8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one, CAS 22246-83-9) |
| Quantified Difference | ΔLogP ≈ 1.19 (target compound is 1.19 log units more hydrophilic) |
| Conditions | Calculated LogP values from vendor technical datasheets (Fluorochem) and chemical database (chemsrc.com); not experimentally determined in the same laboratory. |
Why This Matters
The ~15-fold difference in predicted partition coefficient directly affects chromatographic retention, aqueous solubility, and potential blood–brain barrier partitioning, guiding selection for CNS vs. peripheral target programs.
